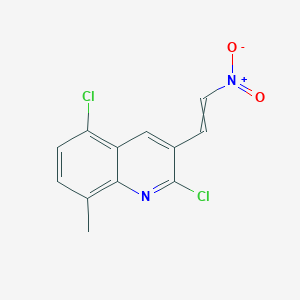
2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications. This compound, with its specific substitutions, offers interesting properties that make it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2,5-dichloro-8-methylquinoline followed by a condensation reaction with nitroethene. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,5-dichloro-8-methyl-3-(2-aminoethenyl)quinoline.
Applications De Recherche Scientifique
2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but its ability to interfere with DNA synthesis and repair is a key aspect of its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline
- 2,5-Dichloro-8-methylquinoline
- 8-Methyl-3-(2-nitroethenyl)quinoline
Comparison
Compared to similar compounds, 2,5-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorine and nitro groups provides a balance of electron-withdrawing effects, making it a versatile intermediate for further chemical modifications.
Propriétés
Numéro CAS |
1031929-43-7 |
|---|---|
Formule moléculaire |
C12H8Cl2N2O2 |
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
2,5-dichloro-8-methyl-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-2-3-10(13)9-6-8(4-5-16(17)18)12(14)15-11(7)9/h2-6H,1H3 |
Clé InChI |
FHNUKBAMAMUMPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Benzyl(methyl)amino]-1-phenylpentan-1-one](/img/structure/B12628159.png)
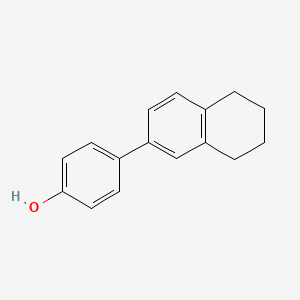
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)


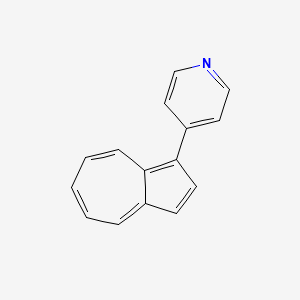
![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)

![2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12628219.png)
![Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12628220.png)
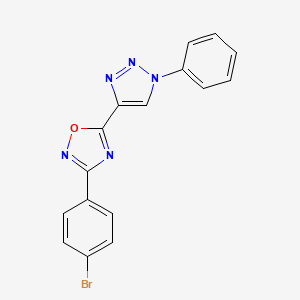
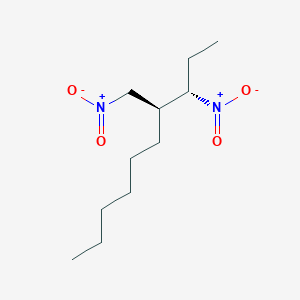
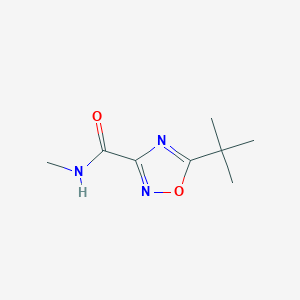
![N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B12628240.png)
